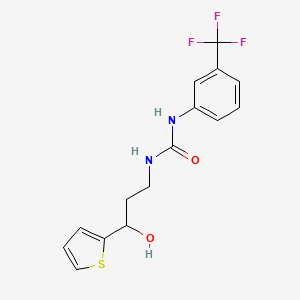
1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea" belongs to a class of urea derivatives known for their varied biological activities and potential applications in medicinal chemistry. These compounds have been the focus of numerous studies due to their interesting chemical and physical properties, which can be tailored for specific applications.
Synthesis Analysis
The synthesis of urea derivatives, including those similar to the compound , typically involves the reaction of an isocyanate with an amine under controlled conditions. For example, the synthesis of related urea derivatives has been reported through the reaction of phenyl isocyanate with various amines, demonstrating a general approach to synthesizing such compounds (Machado et al., 2015).
Molecular Structure Analysis
Molecular structure analysis often involves computational and crystallographic studies to understand the conformation and electron distribution within the molecule. For instance, the crystal structure and DFT study of a related compound, 1-cyclopentyl-3-(3-hydroxyphenyl)urea, was characterized, revealing insights into its structural features and physicochemical properties (Deng et al., 2022).
Chemical Reactions and Properties
Urea derivatives undergo a variety of chemical reactions, including cyclocondensation and electrophilic substitution, depending on the functional groups present in the molecule. The reactivity of these compounds can be significantly influenced by substituents on the phenyl rings, as demonstrated in studies on the synthesis and reactivity of related urea derivatives (Bonacorso et al., 2003).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often studied through spectroscopic methods and crystallography. For example, the solid-state structure and hydrogen bonding of certain N-alkyl-N-arylthioureas were investigated, providing valuable information on their stability and potential interactions (Wawer et al., 2000).
科学的研究の応用
Flexible Urea Derivatives as Acetylcholinesterase Inhibitors
Research by Vidaluc et al. (1995) on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which share a structural resemblance to the specified compound, revealed their potential as acetylcholinesterase inhibitors. These compounds, designed with conformational flexibility and optimized spacer lengths, demonstrated significant inhibitory activities, highlighting their potential in treating conditions like Alzheimer's disease (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Metabolism of Soluble Epoxide Hydrolase Inhibitors
Wan et al. (2019) investigated the metabolism of 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea, a potent soluble epoxide hydrolase inhibitor. This research provides insights into the metabolic pathways and the safety profile of such compounds, which are crucial for their therapeutic applications in modulating inflammation and protecting against various diseases (Wan, Yang, McReynolds, Barnych, Wagner, Morisseau, Hwang, Sun, Blöcher, & Hammock, 2019).
Anticonvulsant Activity of Urea Derivatives
Thakur et al. (2017) synthesized and evaluated a series of urea derivatives for their anticonvulsant activity. Their research demonstrated that certain urea derivatives possess significant efficacy in protecting against convulsions, opening up new avenues for the development of antiepileptic drugs (Thakur, Deshmukh, Jha, & Kumar, 2017).
Neuropeptide Y5 Receptor Antagonists
Fotsch et al. (2001) explored the structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. This research highlights the potential of urea derivatives in modulating appetite and metabolic disorders through the neuropeptide Y5 receptor pathway (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).
VEGFR-2 Tyrosine Kinase Inhibitors
Machado et al. (2015) reported on the synthesis and biological evaluation of novel urea derivatives as VEGFR-2 tyrosine kinase inhibitors. Their findings suggest that these compounds could serve as potent antiangiogenic agents, with potential applications in cancer therapy (Machado, Peixoto, Costa, Froufe, Calhelha, Abreu, Ferreira, Soares, & Queiroz, 2015).
特性
IUPAC Name |
1-(3-hydroxy-3-thiophen-2-ylpropyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2S/c16-15(17,18)10-3-1-4-11(9-10)20-14(22)19-7-6-12(21)13-5-2-8-23-13/h1-5,8-9,12,21H,6-7H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUKOOZRMRBXCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NCCC(C2=CC=CS2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

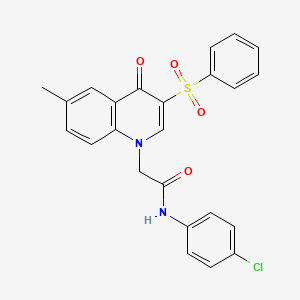
![Methyl 2-[(2-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2479968.png)
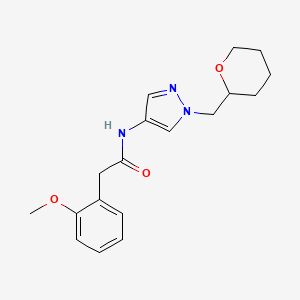
![N-(1-Cyano-2,2-dimethylcyclopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2479971.png)
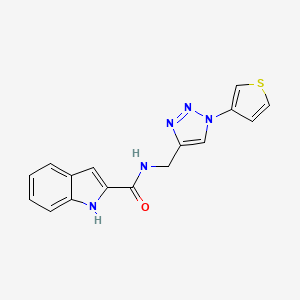
![1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2479975.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2479977.png)
![2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2479981.png)
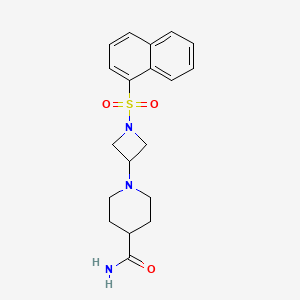
![N-[2-Methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-ynamide](/img/structure/B2479983.png)
![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2479984.png)
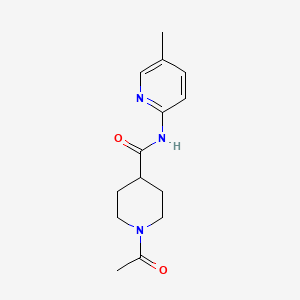
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2479988.png)
![5-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2479989.png)